molecular formula C9H13NO B1583272 3-(2-Oxocyclohexyl)propanenitrile CAS No. 4594-78-9

3-(2-Oxocyclohexyl)propanenitrile

Cat. No. B1583272
CAS RN: 4594-78-9
M. Wt: 151.21 g/mol
InChI Key: SPTVCXKSSRBTMN-UHFFFAOYSA-N
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Description

3-(2-Oxocyclohexyl)propanenitrile is a chemical compound with the molecular formula C₉H₁₃NO . It is also known by other names such as 2-(2-Cyanethyl)cyclohexanone .


Synthesis Analysis

The synthesis of 3-(2-Oxocyclohexyl)propanenitrile involves the interaction of the π-orbital of enamine with the π*-orbital of acrylonitrile (Michael acceptor), resulting in the formation of a bond between the alpha-carbon of enamine and the beta-carbon of acrylonitrile .


Molecular Structure Analysis

The molecular structure of 3-(2-Oxocyclohexyl)propanenitrile is represented by the SMILES notation: O=C1CCCCC1CCC#N .


Physical And Chemical Properties Analysis

3-(2-Oxocyclohexyl)propanenitrile has a molecular weight of 151.21 g/mol . It has a boiling point of 138-142 °C (10 mmHg) and a density of 1.021 .

Scientific Research Applications

Precursors for Heterocyclic Synthesis

3-(2-Oxocyclohexyl)propanenitrile and its analogs are utilized as key building blocks in synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds are often used as monofunctional precursors or as sources of a nitrile carbon atom in chemical syntheses. Their derived heterocycles possess notable chemical and biological properties, making them significant in various potential applications (Drabina & Sedlák, 2012).

Electrolytes for Lithium-Ion Batteries

In the field of energy storage, specifically for lithium-ion batteries, certain nitrile-functionalized compounds, including derivatives of 3-(2-Oxocyclohexyl)propanenitrile, are explored. Mixtures involving these compounds have been studied as safe electrolytes, offering high safety, better wettability to separators and electrodes, and impressive electrochemical performances. These novel electrolytes demonstrate significant potential for practical application in lithium-ion batteries (Liu et al., 2016).

Corrosion Inhibition

Propaneitrile derivatives, which include 3-(2-Oxocyclohexyl)propanenitrile analogs, have been studied for their effectiveness in inhibiting corrosion of metals in certain environments. These studies include examining their influence in solutions like sodium chloride, where they act as mixed-type inhibitors, reducing corrosion without altering the mechanism of the corrosion process. This application is particularly significant in materials science and engineering (Fouda et al., 2015).

Spectro-Electrochemical Studies

The study of the spectro-electrochemical behavior of polymers derived from 3-(2-Oxocyclohexyl)propanenitrile is another area of research. These polymers are synthesized and characterized for various properties, including conductivity, molecular weight, and electrochemical behavior. Such studies are important in the development of new materials with potential applications in electronics and sensor technologies (Elamin et al., 2021).

Safety And Hazards

3-(2-Oxocyclohexyl)propanenitrile is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-(2-oxocyclohexyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTVCXKSSRBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306751
Record name 2-Oxocyclohexanepropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxocyclohexyl)propanenitrile

CAS RN

4594-78-9
Record name 2-Oxocyclohexanepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4594-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclohexanepropiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Cyanoethyl)cyclohexanone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119497
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Cyanoethyl)cyclohexanone
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Record name 2-Oxocyclohexanepropanenitrile
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Record name 2-oxocyclohexanepropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
L Cotarca, P Delogu, P Maggioni, A Nardelli… - …, 1997 - thieme-connect.com
Starting from cyclohexanone and acrylonitrile, a four-step synthesis of the title open-chain C 9 compounds is reported. An improved protocol for cyanoethylation of cyclohexanone in the …
Number of citations: 12 www.thieme-connect.com
L Cotarca, P Delogu, A Nardelli… - … Process Research & …, 2001 - ACS Publications
A new, convergent synthesis and process of the title open-chain C-9 compounds, valuable monomers for preparation of polyamides with specific properties, are discussed. Starting from …
Number of citations: 19 pubs.acs.org
Y Shimomoto, R Matsubara… - Advanced Synthesis & …, 2018 - Wiley Online Library
The reaction of cyclohexanones with amines proceeded under an ethylene atmosphere in the presence of a catalytic amount of palladium/carbon to afford a variety of arylamines in …
Number of citations: 19 onlinelibrary.wiley.com
HL van Beek, E Romero, MW Fraaije - ACS chemical biology, 2017 - ACS Publications
A previous study showed that cyclohexanone monooxygenase from Acinetobacter calcoaceticus (AcCHMO) catalyzes the Baeyer–Villiger oxidation of 2-butanone, yielding ethyl acetate …
Number of citations: 34 pubs.acs.org
MJ Fink, R Snajdrova, A Winninger, MD Mihovilovic - Tetrahedron, 2016 - Elsevier
This work describes the regio- and enantioselective synthesis of nitrile-containing chiral lactones from easily accessible ketone precursors using Baeyer–Villiger monooxygenases. …
Number of citations: 10 www.sciencedirect.com
AY Khalimon, PM Farha, GI Nikonov - Dalton Transactions, 2015 - pubs.rsc.org
Imido–hydrido complexes (ArN)Mo(H)(Cl)(PMe3)3 (1) and (ArN)Mo(H)2(PMe3)3 (2) (Ar = 2,6-diisopropylphenyl) catalyse a variety of hydroboration reactions, including the rare …
Number of citations: 50 pubs.rsc.org
M Rosillo, E Arnaiz, D Abdi, J Blanco‐Urgoiti… - 2008 - Wiley Online Library
The combination of ring‐closing metathesis (RCM) followed by an intramolecular Pauson–Khand reaction gives direct entry to tricyclic compounds. The RCM was carried out on a …
Z Zong, K Wu, L Jin, N Sun, B Hu, Z Shen, X Hu - Synthesis, 2020 - thieme-connect.com
An efficient large-scale preparation of 2-chlorotetrahydroquinoline with cyclohexanone and benzylamine as starting materials was developed and well optimized, in which benzyl-…
Number of citations: 1 www.thieme-connect.com
AY Khalimon, P Farha, LG Kuzmina… - Chemical …, 2012 - pubs.rsc.org
The imido-hydrido complex (ArN)Mo(H)(Cl)(PMe3)3 catalyses a variety of hydroboration reactions, including the first example of catalytic addition of HBCat to nitriles to form the bis(…
Number of citations: 150 pubs.rsc.org
CW Jefford, JA Velarde, G Bernardinelli… - Helvetica chimica …, 1993 - Wiley Online Library
Two sets of tricyclic 1,2,4‐trioxanes containing the ABC (10, 11) and ACD ring portions (21, 22, 32, 33, 37, and 38) of artemisinin (1) were synthesized by successive photo‐oxygenation …
Number of citations: 93 onlinelibrary.wiley.com

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